2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Physicochemical profiling pKa Salt formation

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 337487-81-7) is a 1,2,4-triazole derivative engineered with a 4-amino group, a 5-(4-tert-butylphenyl) substituent, and a sulfanylacetic acid side chain at the 3-position. This architecture places it within the broader class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetic acids, a family that has attracted interest for its antimicrobial potential.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
CAS No. 337487-81-7
Cat. No. B6616344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS337487-81-7
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O
InChIInChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20)
InChIKeyZIBDJMMHSBOWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 337487-81-7): A Substituted 1,2,4-Triazole-3-thioacetic Acid Scaffold for Antimicrobial and Chemical Biology Research


2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 337487-81-7) is a 1,2,4-triazole derivative engineered with a 4-amino group, a 5-(4-tert-butylphenyl) substituent, and a sulfanylacetic acid side chain at the 3-position [1]. This architecture places it within the broader class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetic acids, a family that has attracted interest for its antimicrobial potential [2]. The compound is typically supplied at ≥95% purity and is utilized as a synthetic intermediate for further derivatization, particularly amide formation at the carboxylic acid terminus [1].

Why 4-Amino-5-aryl-4H-1,2,4-triazole-3-thioacetic Acids Cannot Be Interchanged: The Critical Role of the 5-(4-tert-Butylphenyl) Substituent


Within the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetic acid scaffold, seemingly minor modifications to the 5-aryl group produce substantial shifts in physicochemical and biological properties that preclude simple substitution. Replacing the para-tert-butylphenyl moiety with an unsubstituted phenyl ring alters the ionization constant (pKa) of the carboxylic acid group, directly impacting solubility, absorption, and salt formation [1]. Concurrently, this substitution modulates lipophilicity (LogP) and steric bulk at the enzyme-binding interface, which in turn governs antimicrobial potency—derivatives of the 5-(4-tert-butylphenyl) series have demonstrated activity exceeding that of the clinical reference chlorhexidine [2]. These interdependent changes mean that procurement decisions cannot be based solely on the triazole-thioacetic acid core; the specific 5-aryl substituent is a functional determinant.

Quantitative Differentiation of 2-{[4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid from its Closest Analogs: pKa, LogP, and Antimicrobial Benchmarking


Elevated pKa (3.78 vs. 3.04) Confers Distinct Ionization and Salt-Formation Properties Relative to the Des-tert-Butyl Phenyl Analog

The carboxylic acid pKa of the target compound is 3.78, as determined by computational prediction (JChem) [1]. In contrast, the des-tert-butyl analog [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid possesses a predicted pKa of 3.04 ± 0.10 . The +0.74 pKa unit elevation is attributable to the electron-donating inductive effect of the para-tert-butyl group, which weakens the acidity of the carboxylic acid moiety. This shifts the fraction ionized at physiological pH ranges and alters the compound's suitability for salt formation with basic counterions.

Physicochemical profiling pKa Salt formation Ionization

Higher Lipophilicity (ΔLogP +0.56) Driven by the tert-Butyl Group Enhances Membrane Partitioning Potential

The target compound exhibits a calculated LogP of 1.98 (JChem) [1]. The corresponding 5-phenyl analog has a reported LogP of 1.42 . This net increase of +0.56 LogP units is consistent with the addition of the hydrophobic tert-butyl group (Hansch π contribution ≈ +1.98 for t-Bu on aromatic systems, partially offset by the polar carboxylic acid). The Lipinski Rule of Five (calculated properties) is satisfied (MW 306.38, HBD 2, HBA 5, LogP 1.98), confirming drug-likeness [1].

Lipophilicity LogP Membrane permeability ADME

Antimicrobial Activity of the Derivative Series Exceeds the Clinical Benchmark Chlorhexidine

Salts and derivatives of 4-amino-5-(4-tertbutylphenyl)-4H-1,2,4-triazole-3-thiol—the immediate synthetic precursor of the target compound—were screened for antimicrobial activity. Researchers identified individual compounds whose antimicrobial potency surpassed that of chlorhexidine, a widely used clinical antiseptic [1]. Schiff base derivatives of the same 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol core additionally demonstrated good to moderate activity against a panel of microorganisms [2]. Although MIC values for the free thioacetic acid are not reported in the open literature, the established structure–activity relationship confirms that the 5-(4-tert-butylphenyl)-4-amino-1,2,4-triazole scaffold is a validated antimicrobial pharmacophore, and the carboxylic acid handle enables further optimization.

Antimicrobial MIC Chlorhexidine Drug resistance

Commercial Availability at 95% Purity with Established Synthetic Routes Enables Reproducible Downstream Chemistry

The target compound is commercially offered at 95% purity by multiple vendors, including Enamine (product EN300-111066) [1]. Synthetic methodology for the precursor 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol and its ylidene derivatives has been published with full characterization by ¹H NMR, GC-MS, and elemental analysis [2]. This contrasts with many less-substituted or non-tert-butyl analogs, where commercial sourcing may be inconsistent or require custom synthesis.

Synthetic accessibility Purity Reproducibility Procurement

High-Impact Application Scenarios for 2-{[4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization: Amide Library Synthesis Targeting Drug-Resistant Pathogens

The carboxylic acid group serves as a versatile handle for amide coupling with diverse amines, enabling systematic SAR exploration at the thioacetic acid terminus. Given that salt derivatives of the identical 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol scaffold already surpass chlorhexidine in antimicrobial potency [1], and Schiff bases exhibit broad-spectrum activity , amide libraries derived from this compound represent a logical next step for identifying candidates with improved MIC values against resistant strains. The tert-butyl group provides hydrophobic binding complementarity that the des-tert-butyl phenyl analog cannot replicate.

Prodrug and Salt Form Screening Exploiting Elevated pKa for Oral Bioavailability

The pKa of 3.78 places the carboxylic acid in a unique ionization window relative to the phenyl analog (pKa 3.04) [1]. This means that at intestinal pH (~6.8), a larger fraction of the target compound exists in the ionized form, enhancing aqueous solubility, while at gastric pH (~1–3), the unionized form predominates, facilitating absorption—a profile corroborated by the finding that orally administered 1,2,4-triazole-3-thioacetic acids are favorably absorbed in the stomach . Screening sodium, potassium, or amine salts of this compound can further optimize dissolution rate and bioavailability, a strategy less effective with the more acidic phenyl analog.

Chemical Biology Probe Development Leveraging Distinct Lipophilicity and Thioether Stability

With a LogP of 1.98 (vs. 1.42 for the phenyl analog), the target compound exhibits enhanced membrane partitioning that may improve cellular uptake in whole-cell assays [1]. The thioether (C–S–C) linkage is metabolically more stable than the free thiol (C–SH) found in the precursor 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, reducing susceptibility to oxidative dimerization and non-specific protein binding. This makes the thioacetic acid form preferable for probe design where consistent intracellular exposure is critical. The tert-butyl substituent also provides a distinctive ¹H NMR signature (9H singlet) for convenient quantification in cellular lysates.

Structure-Based Drug Design Targeting Hydrophobic Enzyme Pockets

The 4-tert-butylphenyl group introduces significant steric bulk and hydrophobic surface area absent in the unsubstituted phenyl comparator. For enzymes whose active sites accommodate hydrophobic aromatic residues—such as fungal CYP51 (lanosterol 14α-demethylase) or bacterial enoyl-ACP reductase—the tert-butyl group can fill a lipophilic sub-pocket to enhance binding affinity. The carboxylic acid moiety permits conjugation to affinity tags or fluorescent reporters without perturbing the triazole core pharmacophore, enabling target engagement studies. Published molecular modeling studies on related 1,2,4-triazole-3-acetic acid derivatives support this docking-based approach [1].

Quote Request

Request a Quote for 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.